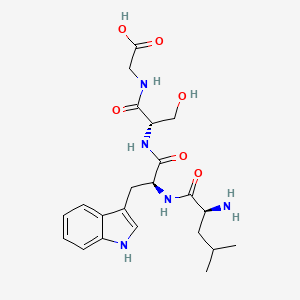![molecular formula C10H17NO4S B12530304 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate CAS No. 820972-50-7](/img/structure/B12530304.png)
2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate is an organic compound that features a cyclohexyl ring substituted with a methanesulfonylamino group and a prop-2-enoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate typically involves the reaction of cyclohexylamine with methanesulfonyl chloride to form the methanesulfonylamino derivative. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the prop-2-enoate ester to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylamino group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The prop-2-enoate ester can also participate in Michael addition reactions, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Methanesulfonyl)amino]cyclohexyl acetate
- 2-[(Methanesulfonyl)amino]cyclohexyl butyrate
- 2-[(Methanesulfonyl)amino]cyclohexyl methacrylate
Uniqueness
2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate is unique due to the presence of both the methanesulfonylamino group and the prop-2-enoate ester. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
820972-50-7 |
|---|---|
Formule moléculaire |
C10H17NO4S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
[2-(methanesulfonamido)cyclohexyl] prop-2-enoate |
InChI |
InChI=1S/C10H17NO4S/c1-3-10(12)15-9-7-5-4-6-8(9)11-16(2,13)14/h3,8-9,11H,1,4-7H2,2H3 |
Clé InChI |
YXLBCNYKMXFWRU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1CCCCC1OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


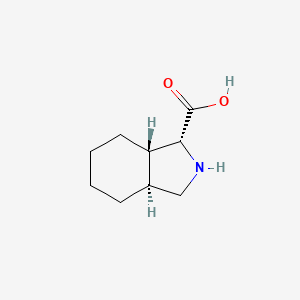
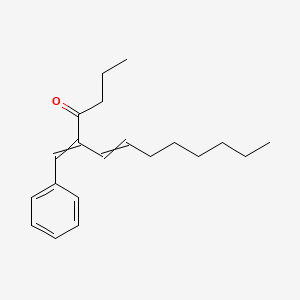
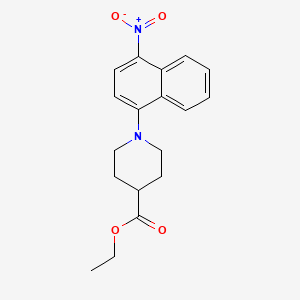
![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)
![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
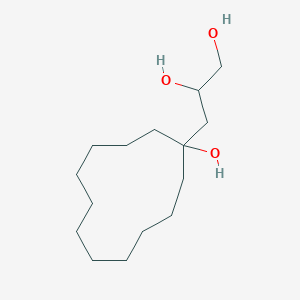
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene](/img/structure/B12530263.png)
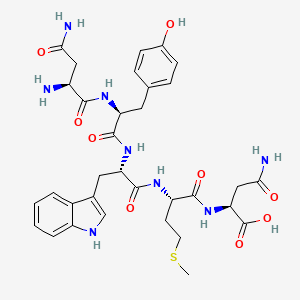
![Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-](/img/structure/B12530287.png)
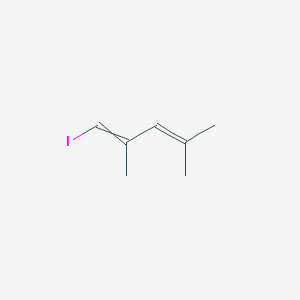
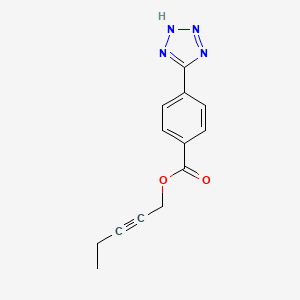
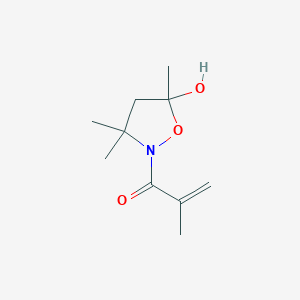
![2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine](/img/structure/B12530293.png)
